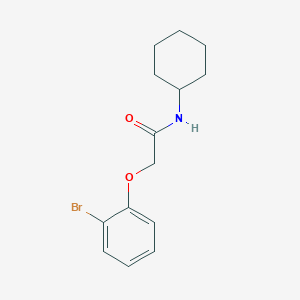

2-(2-bromophenoxy)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBYRUFCTGXECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-cyclohexylacetamide typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Products include oxidized derivatives of the phenoxy group.

Reduction: Reduced derivatives of the phenoxy group.

Hydrolysis: Cyclohexylamine and 2-(2-bromophenoxy)acetic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.20 g/mol

- IUPAC Name : 2-(2-bromophenoxy)-N-cyclohexylacetamide

- Canonical SMILES : C1CCC(CC1)NC(=O)COC2=CC=CC=C2Br

The compound features a bromophenoxy group attached to an acetamide moiety, with a cyclohexyl group providing steric bulk, which can influence its biological activity.

Pharmaceutical Development

This compound serves as a building block for synthesizing potential pharmaceutical agents. Its structural attributes allow it to interact with various biological targets, making it a candidate for drug development.

- Case Study : In the synthesis of small-molecule antagonists targeting NAADP-induced Ca²⁺ release, derivatives of this compound were explored for their ability to modulate calcium signaling pathways. These compounds demonstrated specific inhibitory effects on T lymphocyte activation in autoimmune models, highlighting their therapeutic potential in conditions like multiple sclerosis .

Antibacterial and Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Study Findings : A series of synthesized derivatives were tested for their antibacterial activity, showing promising results against specific bacterial strains . The structure-activity relationship (SAR) studies revealed that modifications in the bromophenoxy group significantly influenced the antibacterial efficacy.

Intermediate in Organic Reactions

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.

- Synthetic Routes : The synthesis typically involves the reaction of 2-bromophenol with chloroacetyl chloride, followed by reaction with cyclohexylamine. This method can be optimized for yield and purity through techniques such as recrystallization or chromatography.

Reactivity and Transformation

The compound can participate in several chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.

- Hydrolysis : The amide bond can be hydrolyzed to yield corresponding carboxylic acids.

These reactions expand the utility of this compound in synthesizing novel compounds with diverse functionalities.

Development of New Materials

In materials science, this compound is explored for its potential use in creating materials with specific properties.

- Polymeric Applications : Its incorporation into polymer matrices may enhance thermal stability or mechanical strength, leading to advanced materials suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The cyclohexyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Halogen Effects: Bromine (in 2-bromophenoxy) likely enhances antimicrobial activity compared to chlorine (e.g., JM-S-2) due to increased electronegativity and lipophilicity .

- Substituent Position : Ortho-substituted bromine (as in the target compound) may improve membrane penetration compared to para-substituted halogens (e.g., 4-chlorophenyl in JM-S-2) .

- Complexity vs. Activity : Addition of ethoxy and formyl groups () reduces commercial viability, possibly due to synthetic challenges or stability issues.

Table 2: Antimicrobial and Neuropharmacological Profiles

Key Findings:

- Antimicrobial Potency: The target compound’s bromophenoxy group may confer stronger activity than chlorophenyl analogs (e.g., JM-S-2) due to higher logP values facilitating membrane penetration .

- Neuropharmacological Potential: The cyclohexylacetamide core (shared with JM-S-2) suggests possible utility in neurological disorders, though this requires validation .

Key Insights:

- Synthetic Efficiency: Allyl and isocyanide-based syntheses (e.g., II-59) achieve high yields (>90%), suggesting scalable routes for bromophenoxy analogs .

- logP and Bioavailability : The target compound’s higher logP (vs. chlorophenyl or benzimidazolyl analogs) may enhance tissue penetration but reduce solubility, requiring formulation optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-bromophenoxy)-N-cyclohexylacetamide?

- Methodological Answer : A two-step synthesis is recommended:

Nucleophilic substitution : React 2-bromophenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form 2-(2-bromophenoxy)acetyl chloride.

Amidation : Treat the intermediate with cyclohexylamine in anhydrous acetonitrile under reflux (60–70°C) for 12–24 hours. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Solvent polarity and temperature critically influence yield (70–85%) and purity (>95%). Avoid protic solvents to prevent hydrolysis of the acetamide group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min) to confirm ≥95% purity.

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify bromophenoxy (δ 7.2–7.8 ppm for aromatic protons) and cyclohexylacetamide (δ 1.2–2.0 ppm for cyclohexyl CH₂ groups) .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~326.05 for C₁₄H₁₇BrNO₂⁺) .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine proteases (e.g., thrombin, factor Xa) using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety (EC₅₀ >100 μM preferred) .

- Anti-inflammatory Activity : Measure inhibition of COX-2 via ELISA (IC₅₀ comparison with celecoxib as a positive control) .

Advanced Research Questions

Q. How to investigate the compound’s interaction with specific enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with coagulation factor Xa (PDB ID: 1FJS). Prioritize residues in the S1 pocket (e.g., Tyr228, Asp189) for hydrogen bonding and hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM). A KD <1 μM indicates high affinity .

- Mutagenesis Studies : Replace key residues (e.g., Phe174 in factor Xa) to validate docking predictions and assess binding energy changes .

Q. How to resolve contradictions in yield data across different synthetic protocols?

- Methodological Answer :

- Controlled Replication : Systematically vary one parameter (e.g., solvent, temperature) while keeping others constant. For example, compare acetonitrile (polar aprotic) vs. THF (less polar) at 60°C .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent choice contributes 75% to yield variance).

- Mechanistic Insights : Use DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack vs. acylation) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methoxy groups) and test bioactivity .

- 3D-QSAR : Build a CoMFA model using alignment-independent descriptors to predict activity cliffs.

- Metabolic Stability : Incubate analogs with human liver microsomes (HLMs) to correlate lipophilicity (logP) with half-life (t₁/₂ >60 min preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.